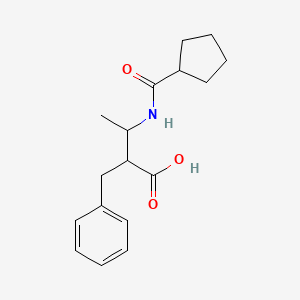
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid is an organic compound with a complex structure that includes a benzyl group, a cyclopentanecarbonylamino group, and a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl bromide with a suitable amine to form the benzylamine intermediate. This intermediate is then reacted with cyclopentanecarbonyl chloride to introduce the cyclopentanecarbonylamino group. Finally, the butanoic acid moiety is introduced through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-3-mercaptopropionyl-amino-4-alkylthiobutanol: This compound shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.
2-Benzyl-3-mercaptopropionyl-amino-4-alkylthiobutanoic acid: Another similar compound with variations in the alkyl chain and functional groups.
Uniqueness
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
2-benzyl-3-(cyclopentanecarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(18-16(19)14-9-5-6-10-14)15(17(20)21)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFIZRFMIJUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]-(5-fluoro-1-benzofuran-7-yl)methanone](/img/structure/B7447898.png)
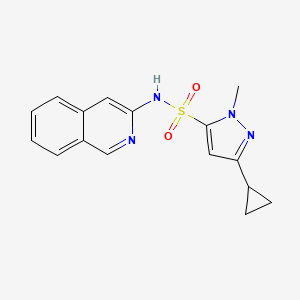
![2-[1-(2,6-difluorophenyl)triazol-4-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7447912.png)
![N-[2-(4-fluoro-2-methylphenyl)-5-methyl-1,2,4-triazol-3-yl]-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7447915.png)
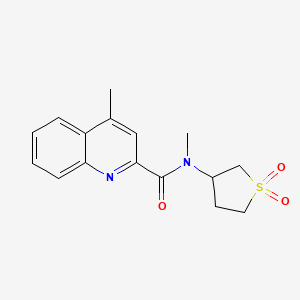
![1-[[(4-Bromopyridin-2-yl)amino]methyl]cyclobutane-1-sulfonamide](/img/structure/B7447926.png)
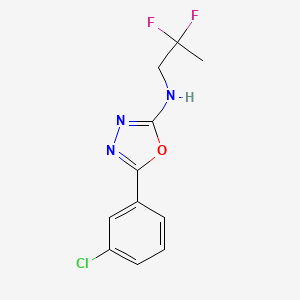
![N-[[1-(4-chloro-2-methylphenyl)triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7447940.png)
![4-[2-Methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B7447951.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carbonyl]-5-methyl-1H-pyridin-4-one](/img/structure/B7447952.png)
![[2,2-dimethyl-6-(trifluoromethyl)-3H-1,4-benzoxazin-4-yl]-(3-methyltriazol-4-yl)methanone](/img/structure/B7447954.png)
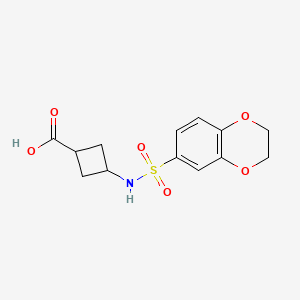
![N-[[4-(7-methoxyquinolin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7447975.png)
![5-[[[2-(1-Propan-2-ylpyrazol-3-yl)acetyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7448005.png)
